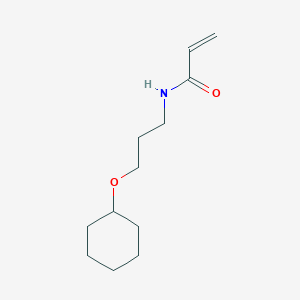

N-(3-cyclohexyloxypropyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-cyclohexyloxypropyl)prop-2-enamide” is a chemical compound that contains a prop-2-enamide group (also known as acrylamide) attached to a cyclohexyl group via an ether linkage . The prop-2-enamide group is a common functional group in organic chemistry and is known for its reactivity .

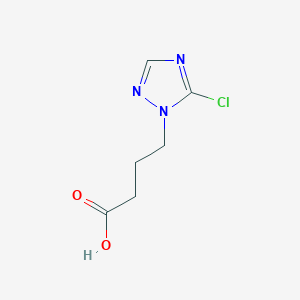

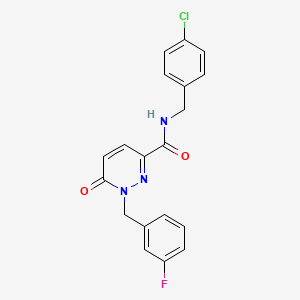

Molecular Structure Analysis

The molecular structure of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would consist of a cyclohexane ring attached to a prop-2-enamide group via an ether linkage . The prop-2-enamide group would confer polarity to the molecule, while the cyclohexane ring would provide some degree of non-polarity .Chemical Reactions Analysis

The prop-2-enamide group in the molecule is known to undergo various reactions, including polymerization and addition reactions . The ether linkage and the cyclohexane ring are generally less reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would be influenced by its functional groups. The prop-2-enamide group would confer some degree of polarity and reactivity to the molecule, while the cyclohexane ring would contribute to its hydrophobicity .Aplicaciones Científicas De Investigación

Catalytic Applications

Selective Hydrogenation of Phenols : Enamide derivatives, specifically through catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride, have been utilized for the highly selective hydrogenation of phenol to cyclohexanone in aqueous media. This process is significant in the chemical industry, especially for the manufacture of polyamides, due to its high selectivity and conversion rates under mild conditions (Wang et al., 2011).

Organic Synthesis

Synthesis of Polysubstituted Pyrroles and Pyridines : N-Propargylic beta-enaminones, a category related to the structure of interest, have been employed as intermediates for synthesizing polysubstituted pyrroles and pyridines. These compounds are pivotal in medicinal chemistry and organic synthesis, showcasing the versatility of enamide derivatives in facilitating complex reactions (Cacchi et al., 2008).

Building Blocks for Total Synthesis : Enamide derivatives are highlighted as versatile building blocks for total synthesis in organic chemistry. Their role in the asymmetric hydrogenation, monofunctionalization, and difunctionalization of enamide derivatives makes them indispensable in synthesizing biologically active molecules (Courant et al., 2015).

Pharmacological Research

Inhibition of Zika Virus Replication : Specific enamide derivatives have been identified as selective and potent inhibitors of Zika virus replication. The compound SBI-0090799, for example, functions by blocking the formation of the virus's membranous replication compartment, indicating the potential of enamide derivatives in antiviral drug development (Riva et al., 2021).

Muscle Relaxant with Anti-inflammatory and Analgesic Activity : The design and synthesis of certain enamide derivatives have led to the discovery of compounds with potent muscle relaxant properties, along with anti-inflammatory and analgesic activities. These findings underscore the therapeutic potential of enamide derivatives in treating conditions requiring muscle relaxation and pain relief (Musso et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2,11H,1,3-10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFDCQCUNHNTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCOC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)

![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)